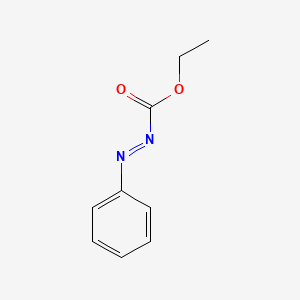
Diazenecarboxylic acid, phenyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazenecarboxylic acid, phenyl-, ethyl ester is an organic compound that belongs to the class of esters. Esters are derived from carboxylic acids and alcohols, and they are known for their pleasant fragrances and flavors. This particular ester is characterized by the presence of a diazene group (N=N) attached to a carboxylic acid moiety, with a phenyl group (C6H5) and an ethyl group (C2H5) as substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diazenecarboxylic acid, phenyl-, ethyl ester can be achieved through various methods. One common approach involves the esterification of diazenecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds as follows:
Diazenecarboxylic acid+Ethanol→Diazenecarboxylic acid, phenyl-, ethyl ester+Water
Another method involves the reaction of phenyl diazene with ethyl chloroformate under basic conditions. This reaction can be represented as:
Phenyl diazene+Ethyl chloroformate→Diazenecarboxylic acid, phenyl-, ethyl ester+Hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diazenecarboxylic acid, phenyl-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield diazenecarboxylic acid and ethanol.
Reduction: Reduction of the ester can produce the corresponding alcohol and amine.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents like ammonia or primary amines.
Major Products Formed
Hydrolysis: Diazenecarboxylic acid and ethanol.
Reduction: Corresponding alcohol and amine.
Substitution: New esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diazenecarboxylic acid, phenyl-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds and other nitrogen-containing derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of diazenecarboxylic acid, phenyl-, ethyl ester involves its interaction with specific molecular targets. The diazene group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions may result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Diazenecarboxylic acid, phenyl-, methyl ester: Similar structure but with a methyl group instead of an ethyl group.
Diazenecarboxylic acid, phenyl-, propyl ester: Similar structure but with a propyl group instead of an ethyl group.
Diazenecarboxylic acid, phenyl-, butyl ester: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
Diazenecarboxylic acid, phenyl-, ethyl ester is unique due to its specific combination of substituents, which can influence its reactivity and biological activity. The ethyl group provides a balance between hydrophobicity and steric effects, making it a versatile compound for various applications.
Propiedades
Número CAS |
943-76-0 |
|---|---|
Fórmula molecular |
C9H10N2O2 |
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
ethyl N-phenyliminocarbamate |
InChI |
InChI=1S/C9H10N2O2/c1-2-13-9(12)11-10-8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Clave InChI |
AQMKOXQVCHNLGB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N=NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


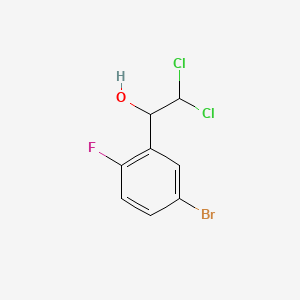

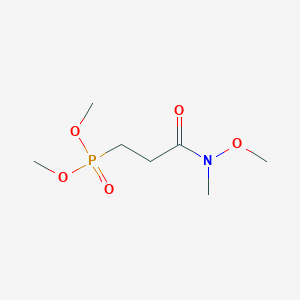

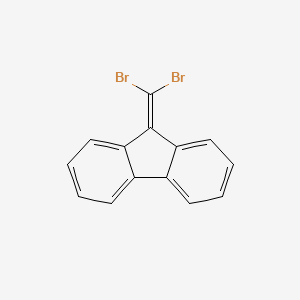
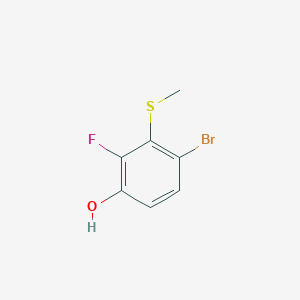
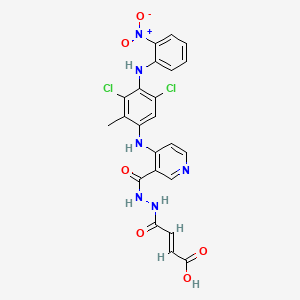
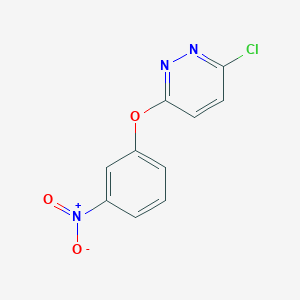
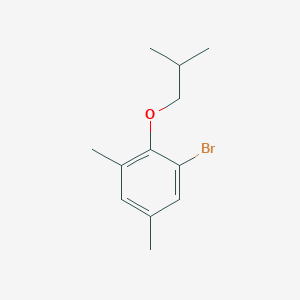

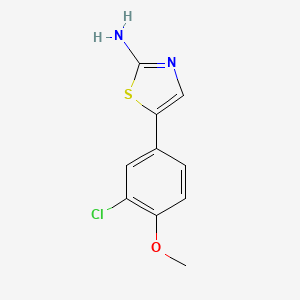
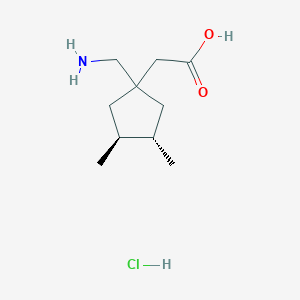
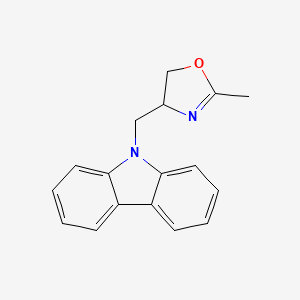
![12H-Indeno[1,2-b]phenanthrene](/img/structure/B14760709.png)
